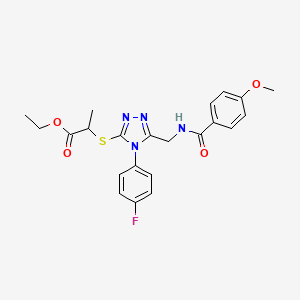

ethyl 2-((4-(4-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate

Description

Ethyl 2-((4-(4-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a triazole-based compound featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4, a (4-methoxybenzamido)methyl moiety at position 5, and a thioether-linked propanoate ester at position 2. This structure combines aromatic, sulfonamide, and ester functionalities, making it a candidate for diverse biological applications, including antimicrobial and anti-inflammatory activities. Its synthesis likely involves multi-step reactions, such as cyclization of hydrazinecarbothioamides, S-alkylation with α-halogenated ketones, and subsequent functionalization with 4-methoxybenzamide .

Properties

IUPAC Name |

ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O4S/c1-4-31-21(29)14(2)32-22-26-25-19(27(22)17-9-7-16(23)8-10-17)13-24-20(28)15-5-11-18(30-3)12-6-15/h5-12,14H,4,13H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIYQOCVQUZIPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-(4-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the triazole intermediate.

Attachment of the Methoxybenzamido Group: This step can be carried out using amide coupling reactions, often facilitated by coupling reagents such as EDCI or DCC.

Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(4-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic rings or the triazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-((4-(4-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-((4-(4-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate involves its interaction with specific molecular targets and pathways. The triazole ring and the fluorophenyl group are key structural features that enable the compound to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Triazole Derivatives

Key Observations :

- Triazole Core: All compounds share a 1,2,4-triazole backbone, known for its metabolic stability and hydrogen-bonding capacity .

- Substituent Effects: Fluorophenyl Groups: The 4-fluorophenyl substituent enhances lipophilicity and bioavailability, as seen in both the target compound and derivatives in . Sulfonyl and Thioether Linkages: Sulfonyl groups (e.g., in ) improve solubility, while thioether linkages (common in ) contribute to redox activity. Ester vs. Ketone Terminal Groups: The propanoate ester in the target compound may confer better membrane permeability compared to ethanone derivatives in .

Critical Differences :

- Amidation Step : The target compound uniquely incorporates a 4-methoxybenzamide group via post-alkylation amidation, a step absent in simpler triazoles like .

- Base Sensitivity: Sodium ethoxide (used in ) may degrade ester groups, necessitating milder conditions for the target compound’s propanoate moiety.

Table 3: Bioactivity and Solubility Comparison

Notes:

- LogP : The target compound’s higher LogP (estimated via fragment-based methods) suggests enhanced lipid membrane penetration compared to sulfonyl-containing analogues .

- Antimicrobial Potency : Thiophene-substituted triazoles exhibit broader-spectrum activity but lower solubility, highlighting a trade-off between hydrophobicity and efficacy.

Biological Activity

Ethyl 2-((4-(4-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a synthetic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring and a fluorophenyl group , which are significant for its biological activity. The molecular formula is , with a molecular weight of approximately 444.48 g/mol. Its structural characteristics suggest potential interactions with various biological targets, particularly in cancer therapy.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties . Similar triazole derivatives have been shown to inhibit the growth of various human cancer cell lines, including:

- Lung cancer (A549)

- Skin cancer (SK-MEL-2)

- Ovarian cancer (SK-OV-3)

- Colon cancer (HCT15)

For instance, studies have demonstrated that certain derivatives possess cytotoxic effects with IC50 values indicating their potency against these cell lines .

The proposed mechanisms through which this compound exerts its anticancer effects include:

-

Inhibition of Kinases : It may inhibit specific kinases involved in cancer progression, such as:

- Vascular endothelial growth factor receptor 2 (VEGFR2)

- Epidermal growth factor receptor (EGFR)

- Molecular Docking Studies : These studies have been employed to predict the binding affinity of the compound to various proteins involved in cancer pathways, providing insights into its mechanism of action and optimizing its structure for enhanced efficacy.

Antimicrobial and Antifungal Activities

In addition to its anticancer properties, this compound demonstrates potential antimicrobial and antifungal activities . Triazole compounds are known for their ability to disrupt cellular functions in pathogens, making them candidates for antimicrobial therapies.

Comparative Analysis with Related Compounds

A comparison with structurally related compounds highlights the unique aspects of this compound:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate | C10H15N3O3S2 | Contains thiadiazole | Focused on different biological targets |

| Ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxoquinazolin-2(1H)-yl)thio)acetate | C18H19FN4O3S | Quinazoline structure | Different mechanism of action |

| Ethyl 2-(5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl)thioacetate | C10H15N3O3S | Thiadiazole derivative | Potential herbicide metabolite |

This table illustrates how this compound stands out due to its specific combination of a triazole ring and fluorinated phenyl group.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Cytotoxic Evaluation : A study reported that derivatives similar to ethyl 2-((4-(4-fluorophenyl)-5-(methoxybenzamido)methyl)-triazoles exhibited significant suppressive activity against human cancer cell lines .

- Molecular Interaction Studies : Research utilizing molecular docking has indicated strong binding affinities with key proteins involved in tumorigenesis, suggesting a promising role in targeted cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.